molecular formula C7H4BrNO B084773 3-Bromo-2-hydroxybenzonitrile CAS No. 13073-28-4

3-Bromo-2-hydroxybenzonitrile

Cat. No.: B084773
CAS No.: 13073-28-4
M. Wt: 198.02 g/mol
InChI Key: BUWXNBPLRLEXOZ-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H4BrNO. It is a derivative of benzonitrile, where a bromine atom and a hydroxyl group are substituted at the 3rd and 2nd positions of the benzene ring, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Mode of Action

It’s known that the compound can form intramolecular o—h br contacts . This suggests that it may interact with its targets through hydrogen bonding, but further studies are required to confirm this and to understand any resulting changes.

Biochemical Pathways

The specific biochemical pathways affected by 3-Bromo-2-hydroxybenzonitrile are currently unknown

Pharmacokinetics

The compound’s skin permeation is low, with a Log Kp of -5.71 cm/s . These properties impact the bioavailability of the compound, influencing how much of it reaches its targets in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2-hydroxybenzonitrile using bromine or a bromine source in the presence of a catalyst. Another method includes the one-pot conversion of (E)-3-bromo-2-hydroxybenzaldehyde oxime to this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bromine and a suitable solvent under controlled temperature and pressure conditions. The reaction is typically carried out in a batch reactor, followed by purification steps such as recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Scientific Research Applications

3-Bromo-2-hydroxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for neurodegenerative diseases.

    Industry: Utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • 2-Bromo-3-hydroxybenzonitrile
  • 3-Bromo-4-hydroxybenzonitrile
  • 2-Chloro-3-hydroxybenzonitrile

Comparison: 3-Bromo-2-hydroxybenzonitrile is unique due to the specific positioning of the bromine and hydroxyl groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

3-bromo-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWXNBPLRLEXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499460
Record name 3-Bromo-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13073-28-4
Record name 3-Bromo-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-hydroxybenzonitrile
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Synthesis routes and methods

Procedure details

To a solution of o-cyanophenol (0.595 g; 5.00 mmol) and diisopropylamine (0.060 mL; 0.40 mmol) in PhMe (50 mL) at 70° C. was added NBS (0.980 g; 5.50 mmol) in one portion. The mixture was stirred 2 h, an additional portion of NBS (0.089 g; 0.5 mmol) was added and heating continued until disappearance of starting material was observed (TLC). The mixture was cooled, diluted with EtOAc washed (water, brine), dried over Na2SO4 and concentrated in vacuo. Attempted resolution of the two reaction products by flash chromatography (EtOAc/hexanes), was unsuccessful; thus the mixture of products was dissolved in DMF (10 mL), K2CO3 (2.07 g; 15.0 mmol) and MeI (0.47 mL; 7.5 mmol) were added and the mixture was stirred overnight at room temperature. The mixture was poured into water and extracted with Et2O (×3). Combined organics were washed (water, brine), dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash chromatography (EtOAc/hexanes), affording the title compound as a colorless solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.97 (s, 3H), 7.26 (app. t, J=7.9 Hz, 1H), 7.86 (dd, J=7.8, 1.5 Hz, 1H), 8.01 (dd, J=8.1, 1.5 Hz, 1H). The product obtained above was combined with that of a similar reaction wherein N-methylbenzylamine (0.08 equiv) was substituted for the above diisopropylamine catalyst.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.595 g
Type
reactant
Reaction Step Two
Quantity
0.06 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.98 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.089 g
Type
reactant
Reaction Step Three
Name
Quantity
2.07 g
Type
reactant
Reaction Step Four
Name
Quantity
0.47 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
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10 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What interesting structural features were observed in the crystal structure of 3-bromo-2-hydroxybenzonitrile?

A1: The crystal structure analysis of this compound revealed a partial molecular disorder. Specifically, a 180° rotation of the molecule around the phenol C–O bond leads to disorder involving the bromine and nitrile groups []. This disorder is modeled as affecting only the bromine and nitrile substituents attached to a unique phenol ring. Additionally, the crystal structure exhibits an intramolecular O—H⋯Br contact. Furthermore, intermolecular O—H⋯Br/O—H⋯Nnitrile hydrogen bonding is observed between these disordered groups (bromine and nitrile) and the phenol group. This interaction forms a spiral chain along a twofold screw axis, extending parallel to the b-axis direction. Within this chain, molecules engage in offset face-to-face π-stacking interactions with a plane-to-centroid distance of 3.487 (1) Å [].

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